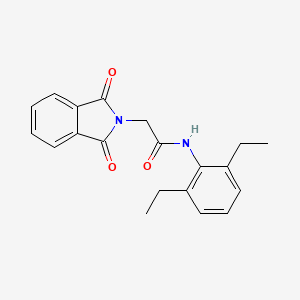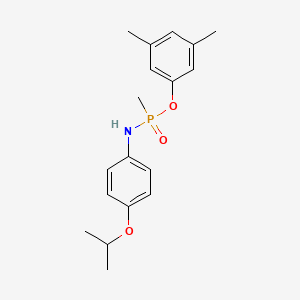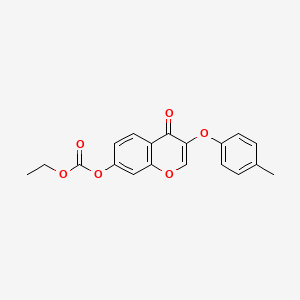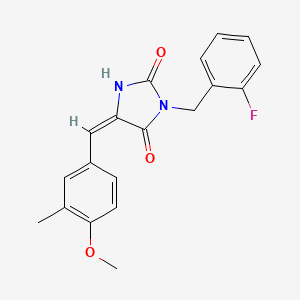![molecular formula C19H23N7O2 B5666577 4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5666577.png)
4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules that often exhibit significant biological activity, involving complex synthesis strategies and detailed molecular structure analysis to understand their function and potential applications. Research in related areas, like NMDA receptor ligands, serotonin receptor agonists, and imidazoline derivatives, provides insights into similar compounds' synthesis, structure, and properties.
Synthesis Analysis
The synthesis of similar complex molecules involves multi-step chemical reactions, starting from basic chemical building blocks to achieve the desired molecular structure. For instance, the synthesis of related piperidine and imidazolyl derivatives often requires the careful selection of starting materials, reaction conditions, and catalysts to promote the desired chemical transformations while minimizing side reactions (Wei et al., 2010).
Molecular Structure Analysis
X-ray diffraction studies and computational density functional theory (DFT) calculations are standard methods for analyzing the molecular structure of complex organic compounds. These techniques provide detailed information about the compound's three-dimensional conformation, bond lengths, angles, and reactive sites, essential for understanding the molecule's chemical behavior and interactions (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups, molecular structure, and the presence of specific substituents. Studies on similar molecules have shown that modifications in the molecular structure can significantly impact their chemical properties, reactivity, and potential biological activity. For example, the introduction of different substituents can affect the molecule's ability to participate in various chemical reactions, such as nucleophilic substitution or oxidation-reduction reactions (Goli-Garmroodi et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications and effectiveness in potential uses. Studies have shown that slight modifications in the molecular structure can lead to significant changes in these properties, affecting the compound's overall utility and applicability (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other molecules, are vital for understanding how these compounds interact in different environments or potential biological systems. Analyzing these properties involves studying the compound's behavior in various chemical reactions, its stability under different conditions, and its interaction with other molecules, which can provide insights into its potential applications and effectiveness (Ahmed et al., 2017).
Propriétés
IUPAC Name |
[4-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-28-13-12-24-11-8-20-18(24)15-6-9-25(10-7-15)19(27)16-2-4-17(5-3-16)26-14-21-22-23-26/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVIJUCQHMAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,6-trimethyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5666504.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5666515.png)
![4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5666521.png)

![9-(3-hydroxy-4-methylbenzoyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666536.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5666551.png)
![N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5666554.png)
![4,6-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]-2-pyrimidinamine](/img/structure/B5666556.png)

![1-ethyl-N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5666572.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1,4-oxazepan-4-ylsulfonyl)benzamide](/img/structure/B5666585.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5666603.png)